molecular formula C10H19F6N2P B1224687 1-Hexyl-3-methylimidazolium hexafluorophosphate CAS No. 304680-35-1

1-Hexyl-3-methylimidazolium hexafluorophosphate

Cat. No.: B1224687
CAS No.: 304680-35-1
M. Wt: 312.24 g/mol
InChI Key: YPWSSSRXUOQNMQ-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylimidazolium hexafluorophosphate is a water-immiscible imidazolium-type room temperature ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent electrochemical stability. These characteristics make it suitable for various applications, particularly in electrochemistry .

Mechanism of Action

Target of Action

1-Hexyl-3-methylimidazolium hexafluorophosphate, also known as 1-Hexyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate(V), is an ionic liquid . Its primary targets are divalent metal cations . These cations play crucial roles in various biological processes, including enzyme function and signal transduction.

Mode of Action

This compound acts as a chelate extraction solvent . It forms complexes with divalent metal cations, thereby altering their availability and activity within the system .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific divalent metal cations it targets. By chelating these cations, it can alter their biological activities, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to chelate divalent metal cations might be affected by the pH and ionic strength of the environment . Additionally, as an ionic liquid, it is water-immiscible , which could influence its distribution and action in aqueous environments.

Biochemical Analysis

Biochemical Properties

1-Hexyl-3-methylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the extraction and stabilization of metal cations . It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can act as a chelate extraction solvent for divalent metal cations using 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione as an extractant . These interactions are essential for various biochemical processes, including catalysis and molecular recognition.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to interact with cellular membranes, potentially altering membrane fluidity and permeability. This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity . It can inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known for its high thermal stability, which allows it to maintain its biochemical activity over extended periods . Long-term exposure to this compound may lead to gradual degradation, potentially affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . This compound’s interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The compound’s hydrophobic nature allows it to integrate into cellular membranes, affecting its distribution within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular context to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-Hexyl-3-methylimidazolium hexafluorophosphate is unique due to its longer alkyl chain, which enhances its hydrophobicity and thermal stability compared to shorter-chain analogs like 1-butyl-3-methylimidazolium hexafluorophosphate and 1-ethyl-3-methylimidazolium hexafluorophosphate. Additionally, its hexafluorophosphate anion provides better electrochemical stability compared to other anions like bis(trifluoromethylsulfonyl)imide .

Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.F6P/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-7(2,3,4,5)6/h8-10H,3-7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSSSRXUOQNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047949
Record name 1-Hexyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304680-35-1
Record name 1-Hexyl-3-methylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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